molecular formula C17H10ClFN6 B1681695 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine CAS No. 627536-09-8

2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine

Cat. No. B1681695
M. Wt: 352.8 g/mol
InChI Key: BERLXWPRSBJFHO-UHFFFAOYSA-N
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Description

“2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine” is a complex organic compound. It contains a pteridin-4-amine group, which is a type of heterocyclic compound (compounds that contain atoms of at least two different elements). This compound also contains a pyridin-4-yl group (a type of aromatic ring), and a 5-chloro-2-fluorophenyl group (a type of halogenated aromatic ring).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pteridin-4-amine core, the introduction of the pyridin-4-yl group, and the introduction of the 5-chloro-2-fluorophenyl group. The exact methods would depend on the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pteridin-4-amine core. The presence of the halogens (chlorine and fluorine) could potentially influence the electronic structure and reactivity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amine group could potentially participate in reactions such as acid-base reactions or nucleophilic substitutions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings.


Scientific Research Applications

Anticancer Research

Research has shown that novel amine derivatives of pyridine, similar in structure to 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, demonstrate potential as anticancer agents. A study by Vinayak, Sudha, and Lalita (2017) investigated these derivatives for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, particularly against HepG2 cell lines, suggesting their potential application in cancer therapy (Vinayak, Sudha, & Lalita, 2017).

Synthesis and Biological Evaluation

Another study focused on the synthesis and pharmacological activity of specific pyridine-carbohydrazides and pyridine-carboxamides, which may include structures similar to the compound . Thomas, Nanda, Kothapalli, and Hamane (2016) found that these compounds exhibited antidepressant and nootropic activities, indicating their potential for therapeutic applications in mental health (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Platinum Complexes Synthesis

Dehghanpour, Mahmoudi, and Rostami (2010) synthesized platinum(II) complexes with ligands structurally related to 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine. These complexes, characterized by spectroscopic methods, have potential applications in material science and possibly in medicine (Dehghanpour, Mahmoudi, & Rostami, 2010).

Radiosensitizing Effect in Cancer Therapy

Jung et al. (2019) explored the radiosensitizing effects of novel phenylpyrimidine derivatives on human lung cancer cells. These compounds, structurally related to the compound of interest, were found to inhibit cell viability and enhance the effectiveness of radiotherapy, suggesting a potential application in cancer treatment (Jung et al., 2019).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

El-Deeb, Ryu, and Lee (2008) conducted a study on the synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysts. This research provides insights into the synthetic methods that could be applicable to the synthesis of 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, highlighting its potential in various applications (El-Deeb, Ryu, & Lee, 2008).

Pesticidal Activities

Liu et al. (2021) designed and synthesized novel pyrimidin-4-amine derivatives containing a trifluoromethyl group, which exhibited significant insecticidal and fungicidal activities. This suggests the potential agricultural applications of similar compounds (Liu et al., 2021).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its structure for biological activity, studying its mechanism of action, or testing its efficacy in preclinical or clinical trials.


properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERLXWPRSBJFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438042
Record name SD-208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine

CAS RN

627536-09-8
Record name SD-208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SD-208
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title product was synthesized by reaction of the 2-(5-chloro-2-fluorophenyl)-pteridin-4-one with 4-aminopyridine following the procedure described for 4-[(butyl)(4-pyridyl)amino]-2-(5-bromo-2-fluorophenyl)pteridine 3.
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4-[(butyl)(4-pyridyl)amino]-2-(5-bromo-2-fluorophenyl)pteridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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